molecular formula C20H24BrN3 B12051942 N-[(E)-(3-bromophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine

N-[(E)-(3-bromophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine

Cat. No.: B12051942
M. Wt: 386.3 g/mol
InChI Key: ONUQMGYSJRPUOY-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(3-bromophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a bromophenyl and a dimethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-bromophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine typically involves the condensation of 3-bromobenzaldehyde with 4-(2,4-dimethylbenzyl)piperazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-bromophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-[(E)-(3-bromophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-(3-bromophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and dimethylbenzyl groups contribute to the compound’s binding affinity and specificity. The piperazine ring can interact with various biological pathways, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine
  • N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide

Uniqueness

N-[(E)-(3-bromophenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromophenyl and dimethylbenzyl groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

Molecular Formula

C20H24BrN3

Molecular Weight

386.3 g/mol

IUPAC Name

(E)-1-(3-bromophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine

InChI

InChI=1S/C20H24BrN3/c1-16-6-7-19(17(2)12-16)15-23-8-10-24(11-9-23)22-14-18-4-3-5-20(21)13-18/h3-7,12-14H,8-11,15H2,1-2H3/b22-14+

InChI Key

ONUQMGYSJRPUOY-HYARGMPZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=CC=C3)Br)C

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.